molecular formula C21H31ClN2O5 B3170248 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)- CAS No. 942142-79-2

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-

Cat. No.: B3170248
CAS No.: 942142-79-2
M. Wt: 426.9 g/mol
InChI Key: CEMFUCYZRBNMRO-AEFFLSMTSA-N
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Description

This compound is a piperidinecarboxylic acid derivative featuring a tert-butyl ester group at the 1-position and a complex substituent at the 3-position. The 3-position substituent consists of an (R)-configured 3-chlorophenyl group attached via a methylene bridge to a 2-[(methoxycarbonyl)amino]ethoxy moiety. The tert-butyl ester enhances metabolic stability compared to smaller esters (e.g., methyl or ethyl), a common strategy in prodrug design to improve pharmacokinetics .

Structurally, the compound integrates:

  • A piperidine ring, a saturated six-membered nitrogen-containing heterocycle, which is prevalent in bioactive molecules targeting central nervous system receptors .
  • A 3-chlorophenyl group, which introduces electron-withdrawing effects that may influence π-π stacking interactions in receptor binding .
  • A methoxycarbonylaminoethyloxy linker, providing hydrogen-bond acceptor sites (carbonyl and methoxy groups) that could enhance affinity for target proteins .

Properties

IUPAC Name

tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-[2-(methoxycarbonylamino)ethoxy]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN2O5/c1-21(2,3)29-20(26)24-11-6-8-16(14-24)18(15-7-5-9-17(22)13-15)28-12-10-23-19(25)27-4/h5,7,9,13,16,18H,6,8,10-12,14H2,1-4H3,(H,23,25)/t16-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMFUCYZRBNMRO-AEFFLSMTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)OCCNC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732474
Record name tert-Butyl (3R)-3-[(3-chlorophenyl){2-[(methoxycarbonyl)amino]ethoxy}methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942142-79-2
Record name tert-Butyl (3R)-3-[(3-chlorophenyl){2-[(methoxycarbonyl)amino]ethoxy}methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)- is a compound with significant biological activity. Its structure includes a piperidine ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H31ClN2O5
  • Molecular Weight : 426.93 g/mol
  • CAS Number : 942142-79-2

The compound exhibits its biological effects primarily through interaction with various receptors and enzymes in the body. Notably, it acts as an inhibitor of GABA (γ-aminobutyric acid) uptake, which is crucial for neurotransmission regulation in the central nervous system . This inhibition can lead to increased levels of GABA, potentially enhancing its inhibitory effects on neuronal excitability.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine compounds possess antimicrobial properties. For instance, research indicated that certain piperidine derivatives demonstrated efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . The specific activity of 1-Piperidinecarboxylic acid derivatives against these pathogens remains an area for further exploration.

Inhibition of Enzymatic Activity

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can be beneficial in managing conditions like diabetes. In vitro studies have shown that piperidine derivatives can effectively inhibit α-glucosidase activity, with some compounds showing superior efficacy compared to established inhibitors like acarbose .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various piperidine derivatives, compounds were synthesized and tested against standard microbial strains. The results indicated that certain structural modifications enhance antimicrobial activity significantly. For instance, compounds with halogen substitutions on the phenyl ring exhibited improved efficacy against both bacterial and fungal pathogens .

Study on α-Glucosidase Inhibition

A recent investigation focused on synthesizing several piperidine derivatives for their α-glucosidase inhibitory activities. The study revealed that derivatives with polar functional groups showed excellent inhibition rates compared to standard references. Molecular docking simulations were employed to elucidate binding modes responsible for this inhibition, confirming the potential therapeutic application of these compounds in diabetes management .

Scientific Research Applications

Btk Inhibition

Recent studies have identified this compound as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. Btk inhibitors are being explored for their therapeutic potential in treating various B-cell malignancies and autoimmune diseases. The compound's structure allows it to effectively bind to the Btk active site, thereby inhibiting its activity and preventing downstream signaling that leads to cell proliferation and survival .

GABA Uptake Inhibition

The compound has been noted for its inhibitory effects on GABA (gamma-aminobutyric acid) uptake. GABA is a primary inhibitory neurotransmitter in the brain, and its modulation can have significant implications for treating anxiety disorders, epilepsy, and other neurological conditions. The inhibition of GABA uptake by this compound suggests potential applications in developing anxiolytic or anticonvulsant medications .

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, researchers investigated the antitumor activity of various piperidine derivatives, including the target compound. The results indicated that the compound exhibited notable cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of piperidine derivatives. The research demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This finding opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(3-Chlorobenzyl)piperidine-3-carboxylic acid (CAS: N/A)

  • Key Differences: Lacks the tert-butyl ester and methoxycarbonylaminoethoxy group. The 3-chlorophenyl group is directly attached via a benzyl linkage.
  • The direct benzyl attachment may restrict conformational flexibility compared to the ethoxy linker in the target compound .

1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester (CAS: 1609403-03-3)

  • Key Differences: Features a methyl group and amino substituent on the piperidine ring instead of the 3-chlorophenyl-ethoxy-methyl group.
  • Impact: The amino group introduces basicity, which could alter solubility and ionization state under physiological conditions. This derivative may target different receptors (e.g., ion channels vs. GPCRs) .

3-[(3-Chloro-phenyl)-(2-methanesulfonyloxy-ethoxy)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 942145-04-2)

  • Key Differences: Replaces the methoxycarbonylamino group with a methanesulfonyloxy group.

Pharmacological and Functional Comparisons

Opioid Receptor Antagonists ()

Compounds like 7a and 8a (piperidinecarboxylic acid derivatives with phenolic or benzyl ether substituents) were evaluated for κ-opioid receptor antagonism.

  • Target Compound’s Potential: The 3-chlorophenyl and methoxycarbonylamino groups may enhance μ- or δ-opioid receptor selectivity, as chloroaromatic groups are common in μ antagonists (e.g., naloxone derivatives) .
  • Data from Analogues :
Compound Ke (μ) Ke (δ) Ke (κ)
7a 12 nM 45 nM 3.2 nM
8a 8 nM 32 nM 1.5 nM

The target compound’s larger substituent may reduce κ selectivity due to steric hindrance but improve μ affinity .

Antimicrobial Activity ()

Quinolone-piperidine hybrids (e.g., 19h) with methoxybenzyloxyimino groups showed antibacterial activity (MIC: 0.5–2 μg/mL against S. aureus).

  • Target Compound’s Relevance : The tert-butyl ester and 3-chlorophenyl group may reduce polarity, limiting water solubility but improving membrane penetration for intracellular targets .

Physicochemical Properties

Property Target Compound 1-(3-Chlorobenzyl)piperidine-3-carboxylic acid
Molecular Weight ~500 g/mol (estimated) ~280 g/mol
logP ~3.5 (predicted) ~2.0
Water Solubility Low (tert-butyl ester) Moderate (carboxylic acid)

The tert-butyl ester in the target compound significantly increases lipophilicity, favoring CNS penetration but complicating formulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can intermediates be characterized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including protection/deprotection of functional groups. For example, tert-butoxycarbonyl (BOC) protection of the piperidine nitrogen (as seen in analogous intermediates like N-BOC norfentanyl) is critical to prevent unwanted side reactions . Key intermediates should be characterized via NMR (1H/13C), LC-MS , and FTIR to confirm structural integrity. For instance, highlights the use of mass spectrometry ([M+H]+ ion analysis) to verify intermediates in fentanyl-related syntheses .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds (e.g., (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid) recommend wearing nitrile gloves , lab coats , and eye protection due to potential irritancy. Work should be conducted in a fume hood to minimize inhalation risks. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by disposal as hazardous waste .

Q. How can researchers confirm the stereochemical configuration at the (3R) position?

  • Methodological Answer : Chiral resolution techniques such as chiral HPLC or polarimetry are essential. For example, describes the use of enantiomerically pure (S)-(+)-3-piperidinecarboxylic acid standards to validate stereochemistry via comparative optical rotation analysis . X-ray crystallography may also resolve ambiguities if suitable crystals are obtained .

Advanced Research Questions

Q. What analytical challenges arise when distinguishing this compound from its diastereomers or regioisomers?

  • Methodological Answer : Co-elution in chromatography can occur due to structural similarities. Advanced 2D NMR techniques (e.g., NOESY or COSY) can differentiate diastereomers by probing spatial proton-proton interactions. For example, demonstrates how thieno-pyridine analogs require careful analysis of coupling constants and nuclear Overhauser effects (NOE) to assign regiochemistry . High-resolution mass spectrometry (HRMS) further distinguishes isomers via exact mass measurements .

Q. How do reaction conditions (e.g., solvent, temperature) influence the stability of the methoxycarbonylaminoethoxy moiety during synthesis?

  • Methodological Answer : The methoxycarbonyl group is prone to hydrolysis under acidic or basic conditions. outlines a protocol where controlled pH (neutral to slightly acidic) and low temperatures (≤60°C) are maintained during esterification to preserve sensitive functional groups. Stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 14 days) with HPLC monitoring can quantify decomposition pathways .

Q. What strategies are effective for resolving contradictions in spectral data between computational predictions and experimental results?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. DFT calculations (e.g., Gaussian 16) can simulate NMR chemical shifts in different solvents (DMSO vs. CDCl3) to validate experimental data. highlights the use of Canonical SMILES and InChI keys to cross-reference computational models with experimental structures .

Experimental Design & Data Analysis

Q. How can researchers optimize the yield of the tert-butoxycarbonyl (BOC) protection step in the synthesis?

  • Methodological Answer : BOC protection efficiency depends on reagent stoichiometry and reaction time. A study in achieved >90% yield for N-BOC norfentanyl using di-tert-butyl dicarbonate (Boc2O) in a 2:1 molar ratio relative to the amine, with DMAP as a catalyst in anhydrous THF . Kinetic monitoring via in-situ FTIR (tracking CO2 release) optimizes reaction duration .

Q. What role does the 3-chlorophenyl group play in the compound’s reactivity or biological activity?

  • Methodological Answer : The electron-withdrawing chloro group enhances stability against oxidative degradation and may influence receptor binding. ’s analysis of thieno-pyridine analogs shows that halogenated aryl groups improve metabolic stability in vitro . Docking studies (e.g., AutoDock Vina) can model interactions with target proteins to rationalize activity trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-
Reactant of Route 2
Reactant of Route 2
1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-

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